molecular formula C22H17N5O5S B14118929 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14118929
M. Wt: 463.5 g/mol
InChI Key: JCSPTUBJDLDORI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-d]pyrimidine class, characterized by a fused bicyclic core with two pyrimidine rings. The structure features:

  • 1,3-Dimethyl groups at positions 1 and 3, enhancing steric stability.
  • 7-(4-Nitrophenyl) substituent, introducing electron-withdrawing properties that may influence electronic interactions in biological systems.
  • 5-((2-Oxo-2-Phenylethyl)Thio) side chain, providing a thioether linkage and a ketone group that could facilitate hydrogen bonding or enzymatic interactions.

Pyrimido[4,5-d]pyrimidines are known for diverse pharmacological activities, including enzyme inhibition (e.g., PRS synthetase) and antimicrobial properties, as seen in structurally related analogs .

Properties

Molecular Formula

C22H17N5O5S

Molecular Weight

463.5 g/mol

IUPAC Name

1,3-dimethyl-7-(4-nitrophenyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H17N5O5S/c1-25-19-17(21(29)26(2)22(25)30)20(33-12-16(28)13-6-4-3-5-7-13)24-18(23-19)14-8-10-15(11-9-14)27(31)32/h3-11H,12H2,1-2H3

InChI Key

JCSPTUBJDLDORI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the nitrophenyl and phenylethylthio groups. Common reagents used in these reactions include various nitrating agents, thiolating agents, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce amine derivatives.

Scientific Research Applications

1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.

    Industry: The compound’s properties make it suitable for use in various industrial applications, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Functional Groups Biological Activity Reference
Target Compound 1,3-dimethyl; 7-(4-nitrophenyl); 5-((2-oxo-2-phenylethyl)thio) C₂₃H₂₀N₆O₄S Nitrophenyl, thioether, ketone Not explicitly reported (inferred: enzyme inhibition) N/A
1,3,7-Trimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4-dione 1,3,7-trimethyl; 5-(piperidinyl-ketone-thio) C₁₆H₂₁N₅O₃S Piperidinyl, ketone, thioether Not reported; structural similarity suggests potential kinase interactions
7-(Bicyclo[2.2.1]hept-2-ylmethyl)-5,6-dihydro-1-(2-methylpropyl)-5-thioxopyrimido[4,5-d]pyrimidine-2,4-dione Bicycloheptylmethyl; 5-thioxo C₁₈H₂₄N₄O₂S Bicyclic alkyl, thione Structural rigidity may enhance binding specificity
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione 4-nitrophenyl; aminothiazole C₁₇H₁₅N₇O₅S Nitrophenyl, aminothiazole Antimicrobial activity (inferred from analogs)

Key Observations :

  • Thioether vs. Thione : The thioether linkage in the target compound may offer greater metabolic stability compared to thione-containing analogs (e.g., ) .
  • Substituent Flexibility : Bulky groups like bicycloheptylmethyl () reduce conformational flexibility, whereas phenylketone-thio chains (target compound) balance rigidity and solubility.

Table 2: Enzymatic and Antimicrobial Activities of Analogs

Compound Class Target Enzyme/Organism IC₅₀/EC₅₀ Mechanism Reference
Pyrimido[4,5-d]pyrimidine nucleotide (APP-MP) Human PRS synthetase (PRS1) 5.2 µM Noncompetitive inhibition at ADP allosteric site
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives Microbial pathogens MIC: 2–16 µg/mL Disruption of cell wall synthesis
5-(Thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(1H)-one Antioxidant assays EC₅₀: 8–12 µM Free radical scavenging

Key Findings :

  • Antimicrobial Potential: Thiophene and oxadiazole-containing analogs () show broad-spectrum activity, implying the target compound’s thioether and nitrophenyl groups may synergize similarly.

Biological Activity

1,3-Dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimido[4,5-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its unique structure includes a pyrimidine core, a nitrophenyl group, and a thioether linkage, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular Formula C28H28N6O5S
Molecular Weight 560.6 g/mol
IUPAC Name 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
InChI Key XXJQLPQCRNOPLJ-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant inhibition of cell proliferation in various cancer cell lines. In vitro studies showed that certain pyrimidine derivatives inhibited the growth of A431 vulvar epidermal carcinoma cells by interfering with cell cycle progression and inducing apoptosis .

Case Study: Anticancer Activity

A study conducted on thieno[2,3-d]pyrimidine derivatives revealed that these compounds exhibited potent anticancer activity against leukemia cell lines (HL-60 and U937). The mechanism involved the modulation of apoptosis pathways and cell cycle arrest . This suggests that 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may also possess similar mechanisms due to its structural similarities.

Antimicrobial Activity

The compound's structural features indicate potential antimicrobial properties. Pyrimidine derivatives have been shown to exhibit activity against various bacterial strains and fungi. The presence of electron-withdrawing groups like nitro can enhance the antimicrobial efficacy by increasing the compound's reactivity towards microbial targets .

Anti-inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS). These effects are crucial for developing new anti-inflammatory agents .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anticancer Induction of apoptosis; cell cycle arrest
Antimicrobial Inhibition of bacterial growth
Anti-inflammatory Inhibition of COX and iNOS

The biological activity of 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may involve interactions with specific molecular targets. It is hypothesized that this compound could act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle and are often dysregulated in cancer cells .

Research Findings

Research has shown that similar compounds can modulate signaling pathways associated with cancer progression. For example, inhibition of pMAPK pathways has been observed in studies involving related pyrimidine derivatives . This suggests that the compound may also influence these critical pathways.

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